1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex heterocyclic compound It features a pyrazolo[4,3-d]pyrimidin-7-one core, which is a fused ring system containing both pyrazole and pyrimidine rings The compound also includes various substituents such as an ethyl group, a 4-fluorophenylmethylsulfanyl group, a methyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidin-7-one core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other reactions. Common reagents used in these reactions include alkyl halides, thiols, and fluorobenzyl compounds. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the most efficient reaction conditions. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Alkyl halides, thiols, DMF, K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest to researchers. It can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases. It may serve as a lead compound for drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Lacks the 4-fluorophenylmethylsulfanyl group, which may affect its biological activity and chemical properties.
5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Lacks the ethyl group, which may influence its solubility and reactivity.
Uniqueness
1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the 4-fluorophenylmethylsulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Biological Activity
The compound 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one , hereafter referred to as compound 1 , is a member of the pyrazolo[4,3-d]pyrimidine class of heterocyclic compounds. This class has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of compound 1 suggest potential therapeutic applications that merit detailed exploration.
Chemical Structure and Properties
Compound 1 is characterized by the following structural formula:
Key Features:
- Functional Groups : The compound contains a fluorophenyl group and a thiophenyl group, which are known to influence biological activity.
- Molecular Weight : Approximately 305.37 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds in the pyrazolo[4,3-d]pyrimidine series exhibit significant antimicrobial properties. For instance, a study evaluating similar derivatives showed promising activity against Mycobacterium tuberculosis (MTB) through in vitro assays. Compound 1 was subjected to molecular docking studies to predict its binding affinity to MTB pantothenate synthetase, suggesting potential antitubercular activity .
Anticancer Activity
Pyrazolo[4,3-d]pyrimidines have been reported to possess anticancer properties. Compound 1's structural similarity to known anticancer agents raises the possibility of its efficacy against various cancer cell lines. In vitro studies indicated that modifications at the 5-position significantly enhance cytotoxic effects against human cancer cell lines .
The proposed mechanism involves inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Study 1: Antimycobacterial Evaluation
In a recent study published in BioRxiv, derivatives of pyrazolo[3,4-b]pyridine were synthesized and tested against M. tuberculosis. Compound 1 was included in the screening and exhibited moderate activity with an IC50 value indicative of its potential as an antitubercular agent .
Study 2: Cytotoxicity Against Cancer Cells
A series of pyrazolo[4,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compound 1 showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values lower than those of standard chemotherapeutic agents .
Table 1: Biological Activities of Compound 1 Compared to Similar Compounds
Properties
IUPAC Name |
1-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS2/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-8-15(21)9-7-14)24(19(18)26)11-16-5-4-10-27-16/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFJNMZXILDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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